molecular formula C16H12ClFN2O3 B176402 Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 117528-64-0

Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B176402
M. Wt: 334.73 g/mol
InChI Key: QHCOZOGCDMVPMB-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound . It is also known as fluoroquinolonic acid and can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Synthesis Analysis

The synthesis of this compound involves the preparation from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C16H12ClFN2O3 . The exact mass is 334.052063 .


Chemical Reactions Analysis

This compound is a chlorinated aromatic carboxylic acid derivative . It has acidic properties and can react with some bases to form the corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 334.729 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 516.3±50.0 °C at 760 mmHg . The flash point is 266.1±30.1 °C .

Scientific Research Applications

Synthesis and Structural Studies

  • Chemical Synthesis

    Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been synthesized through various methods. For example, it was prepared via chemical reduction and consecutive nucleophilic addition and cyclocondensation reactions, producing derivatives like 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines (Zahra et al., 2007). Another method involved a Gould-Jacobs reaction under microwave assistance using aluminium metal as a catalyst (Song Bao-an, 2012).

  • Structural Analysis

    Spectral analysis techniques like IR, MS, and NMR have been widely used to confirm the structures of synthesized compounds. These techniques provide crucial information about the molecular structure of the compound and its derivatives (Abu-Sheaib et al., 2008).

Antibacterial Activity

  • Antibacterial Properties: Some derivatives of ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate have shown moderate antibacterial activity against various bacterial species. This highlights its potential application in the development of new antibacterial agents (Abu-Sheaib et al., 2008).

Synthetic Pathways and Derivatives

  • Novel Synthetic Approaches

    Researchers have developed novel synthetic approaches to create important clinical compounds using ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as an intermediate. Such approaches are crucial for the development of new pharmaceuticals (Hong et al., 2009).

  • Development of Derivatives

    The compound has been used as a starting material for the synthesis of various derivatives, which are further investigated for their potential applications in medicine and other fields. These studies include the synthesis of different quinolone-based derivatives with varying properties (Al-Hiari et al., 2011).

properties

IUPAC Name

ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3/c1-2-23-16(22)11-7-20(8-3-4-8)14-9(15(11)21)5-12(18)13(17)10(14)6-19/h5,7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCOZOGCDMVPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)Cl)C#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634001
Record name Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

117528-64-0
Record name Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

34.7 g of anhydrous K2CO3 (0.35 mol) was added to a solution of 64.2 g of ethyl 2-(3-cyano-2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate (0.173 mol) in 220 ml of DMF. The reacting mixture was stirred at 40-45° C. for 2.5 hours, and the reaction was monitored by TLC. The reactant was then poured into 800 ml of ice-water, filtered, washed with water (100 ml×2), and dried. The resultant solid was dissolved in 120 ml of 95% ethanol and then refluxed for 15 minutes, cooled, filtered and dried to afford 53.2 g of ethyl 8-cyano-1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (0.159 mol) as a white solid, mp 196-199° C., in 90.1% yield.
Name
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 3
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Citations

For This Compound
2
Citations
J Hong, Z Zhang, H Lei, H Cheng, Y Hu, W Yang… - Tetrahedron …, 2009 - Elsevier
Finafloxacin hydrochloride, an important clinical compound was synthesized by a novel synthetic approach. An active intermediate ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1…
Number of citations: 23 www.sciencedirect.com
OFT BLOG - allfordrugs.com
Phase 3 drug – Page 3 – All About Drugs All About Drugs Tout sur les médicaments הכל על תרופות كل شيئ عن الأدوية Все о наркотиках 关于药品的一切 డ్రగ్స్ గురించి అన్ని …
Number of citations: 0 www.allfordrugs.com

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